molecular formula C12H7Cl2NO3S B2868818 N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 476627-60-8

N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2868818
CAS No.: 476627-60-8
M. Wt: 316.15
InChI Key: WRFSYKQHNWZFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic carboxamide derivative characterized by a benzodioxole moiety linked via an amide bond to a 2,5-dichlorothiophene ring.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3S/c13-10-4-7(11(14)19-10)12(16)15-6-1-2-8-9(3-6)18-5-17-8/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFSYKQHNWZFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Benzo[d]dioxole-5-amine

The benzo[d]dioxole core is synthesized via cyclization of catechol derivatives under acidic conditions. For example, reacting catechol with dichloromethane in the presence of sulfuric acid yields 1,3-benzodioxole, which is subsequently nitrated and reduced to produce the amine.

Reaction Conditions :

  • Nitration: HNO₃/H₂SO₄ at 0–5°C, 2 hours (yield: 85%).
  • Reduction: LiAlH₄ in diethyl ether under reflux, 1.5 hours (yield: 78%).

Synthesis of 2,5-Dichlorothiophene-3-carbonyl Chloride

Thiophene-3-carboxylic acid undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃ as a catalyst. This step introduces chlorine atoms at the 2- and 5-positions of the thiophene ring.

Reaction Conditions :

  • Chlorination: SO₂Cl₂ (2.2 equiv), AlCl₃ (0.1 equiv), reflux in dichloromethane, 4 hours (yield: 92%).
  • Conversion to acid chloride: Thionyl chloride (SOCl₂), reflux, 2 hours (yield: 95%).

Amide Coupling

The final step involves reacting benzo[d]dioxole-5-amine with 2,5-dichlorothiophene-3-carbonyl chloride in the presence of a base to facilitate nucleophilic acyl substitution.

Reaction Conditions :

  • Solvent: Dry dichloromethane.
  • Base: Triethylamine (2.0 equiv), room temperature, 6 hours (yield: 82%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate amide formation but may lead to side reactions. Non-polar solvents like dichloromethane provide better control over exothermic reactions.

Table 1: Solvent Optimization for Amide Coupling

Solvent Temperature (°C) Yield (%) Purity (%)
Dichloromethane 25 82 98
DMF 25 75 90
THF 40 68 85

Catalytic Systems

The use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves yields by activating the carboxylic acid derivative. However, this increases production costs and requires stringent purification.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key parameters include:

  • Residence Time : 10–15 minutes.
  • Temperature Control : 50–60°C for exothermic steps.
  • Automated Purification : Chromatography-free methods using pH-selective crystallization.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25 (d, J = 8.2 Hz, 1H, aromatic), 6.85 (s, 1H, thiophene), 6.02 (s, 2H, dioxole), 5.95 (s, 1H, NH).
  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C–Cl).

Physicochemical Properties

Table 2: Key Physicochemical Data

Property Value
Molecular Weight 316.2 g/mol
Melting Point 155–157°C
Solubility in Water <0.1 mg/mL
LogP 3.2

Comparative Analysis with Structural Analogues

Analogues with Modified Thiophene Moieties

  • N-(Benzo[d]dioxol-5-yl)-2-(benzylthio)acetamide (K-16) : Synthesized via oxalyl chloride activation (62% yield). Exhibits lower thermal stability (mp: 55.2–55.5°C) compared to the target compound.
  • (E)-N-(4-(3-(Benzo[d]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i) : Incorporates a propenyl linker, enhancing aqueous solubility.

Table 3: Bioactivity Comparison

Compound IC₅₀ (µM) Cell Line
Target Compound 2.38 HepG2
K-16 0.1 A. thaliana
23i 4.52 MCF-7

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities, including its effects on various cellular processes and pathways. It has shown promise in preliminary studies for its antitumor and antimicrobial properties.

Medicine: The compound is being investigated for its medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of various signaling pathways. This interaction results in the modulation of biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues with Benzodioxole-Carboxamide Backbone

a. N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16)

  • Structure : Features a benzylthioacetamide group instead of a dichlorothiophene ring.
  • Synthesis : Synthesized via a two-step protocol involving oxalyl chloride activation and amide coupling (62% yield) .
  • Bioactivity : Tested on A. thaliana roots, showing auxin-like activity at 0.1 µM (comparable to NAA, a reference auxin) .
  • Physicochemical Properties : Melting point (55.2–55.5°C), HRMS ([M+Na]⁺ = 338.0825) .

b. (E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i)

  • Structure : Incorporates a propenyl linker and methanesulfonamide group.
  • Key Features : Enhanced solubility due to the sulfonamide group, contrasting with the hydrophobic thiophene in the target compound .

c. N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)

  • Structure : Simplified carboxamide with a phenyl group instead of a thiophene.
  • Synthesis : Synthesized via TBHP-mediated coupling (75% yield) .
  • Physicochemical Properties : Higher yield than K-16, suggesting better synthetic accessibility for phenyl-substituted derivatives .
Thiophene- and Chlorine-Substituted Analogues

a. (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27)

  • Structure : Acrylonitrile core with nitrophenyl and benzodioxole groups.
  • Key Features : The electron-deficient nitrophenyl group may mimic the electronic effects of 2,5-dichlorothiophene, though bioactivity data are unavailable .

b. 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19)

  • Structure: Pyrrole-carboxamide hybrid with a dimethylpyridinone group.
  • Synthesis : Multi-step protocol involving cyclopropanecarboxylic acid coupling (27% yield) .
  • Bioactivity: Not explicitly stated, but the pyrrole ring may confer distinct binding properties compared to thiophene .
Comparative Data Table
Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Bioactivity (if reported) Reference
Target Compound Thiophene-3-carboxamide 2,5-dichloro, benzodioxole N/A N/A N/A
K-16 Acetamide Benzylthio, benzodioxole 62 55.2–55.5 Auxin-like (0.1 µM)
3z Carboxamide Phenyl, benzodioxole 75 Not reported Not reported
D-19 Pyrrole-3-carboxamide Dimethylpyridinone, benzodioxole 27 Not reported Not reported
23i Propenyl-sulfonamide Methanesulfonamide, benzodioxole N/A Not reported Not reported

Key Research Findings and Insights

Synthetic Accessibility: Chlorine atoms on the thiophene ring may complicate synthesis compared to phenyl or benzylthio derivatives (e.g., K-16 and 3z), which exhibit higher yields (62–75%) .

Bioactivity Correlations: The benzodioxole moiety is a common pharmacophore in auxin mimics (e.g., K-16) and antifungal agents, suggesting the target compound may share similar agrochemical applications . Chlorine substituents likely enhance metabolic stability and binding affinity compared to non-halogenated derivatives like 3z .

Physicochemical Properties :

  • Thiophene-based compounds (e.g., target compound, 27) exhibit higher hydrophobicity than sulfonamide (23i) or acrylonitrile (27) derivatives, influencing bioavailability .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety attached to a 2,5-dichlorothiophene ring and a carboxamide group. The presence of electron-withdrawing chlorine atoms in the thiophene ring enhances its reactivity and potential biological interactions. The structural formula can be represented as follows:

N benzo d 1 3 dioxol 5 yl 2 5 dichlorothiophene 3 carboxamide\text{N benzo d 1 3 dioxol 5 yl 2 5 dichlorothiophene 3 carboxamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives with similar functionalities have shown significant cytotoxic effects against various cancer cell lines.

Case Study:

A study investigated the anticancer activity of related compounds using the SRB assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that several derivatives exhibited IC50 values lower than those of standard drugs like doxorubicin, suggesting strong antitumor activity.

CompoundIC50 (µM)Cell Line
Doxorubicin7.46 (HepG2)HepG2
Compound A2.38HepG2
Compound B1.54HCT116
Compound C4.52MCF-7

The mechanisms underlying the anticancer effects of these compounds often involve:

  • Inhibition of EGFR : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, leading to reduced proliferation in cancer cells.
  • Induction of Apoptosis : Studies using annexin V-FITC assays indicated that these compounds can trigger apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have been evaluated for other biological activities:

  • Antimicrobial Activity : Some studies suggest that derivatives exhibit antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Related compounds have demonstrated potential anti-inflammatory effects in preclinical models.

Research Findings and Data Analysis

A comprehensive analysis of available literature indicates that the biological activities of this compound are primarily attributed to its structural components. The dichlorothiophene moiety enhances its interaction with biological targets due to increased electron density and reactivity.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity ,
AntimicrobialActivity against bacterial strains,
Anti-inflammatoryReduction in inflammatory markers ,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.